N-(4-methoxybutyl)-4-methylcyclohexan-1-amine
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Overview
Description
N-(4-methoxybutyl)-4-methylcyclohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a methoxybutyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybutyl)-4-methylcyclohexan-1-amine typically involves the reaction of 4-methylcyclohexanone with 4-methoxybutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybutyl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
N-(4-methoxybutyl)-4-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybutyl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybutyl)-2-(6-methoxypyridin-2-yl)-N-methylacetamide
- 4-methoxybenzyl alcohol
- Octyl methoxycinnamate
Uniqueness
N-(4-methoxybutyl)-4-methylcyclohexan-1-amine is unique due to its specific structural features, such as the combination of a cyclohexane ring with a methoxybutyl group and a methyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For instance, its particular arrangement of functional groups may result in unique reactivity patterns or biological activities.
Properties
Molecular Formula |
C12H25NO |
---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-(4-methoxybutyl)-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-11-5-7-12(8-6-11)13-9-3-4-10-14-2/h11-13H,3-10H2,1-2H3 |
InChI Key |
XOVYUPROJYWTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NCCCCOC |
Origin of Product |
United States |
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